molecular formula C9H5F4N3S B13702040 2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole

2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole

Cat. No.: B13702040
M. Wt: 263.22 g/mol
InChI Key: JETHWTJZXXEQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with an amino group and a phenyl ring bearing fluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)benzonitrile with thiosemicarbazide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often involve heating the mixture in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluoro group.

Major Products: The major products formed from these reactions include various substituted thiadiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 4-Fluoro-2-(trifluoromethyl)aniline
  • 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

Comparison: Compared to these similar compounds, 2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole is unique due to the presence of both the fluoro and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thiadiazole ring enhances its potential for diverse applications in various fields .

Properties

Molecular Formula

C9H5F4N3S

Molecular Weight

263.22 g/mol

IUPAC Name

5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H5F4N3S/c10-6-2-1-4(3-5(6)9(11,12)13)7-15-16-8(14)17-7/h1-3H,(H2,14,16)

InChI Key

JETHWTJZXXEQDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.